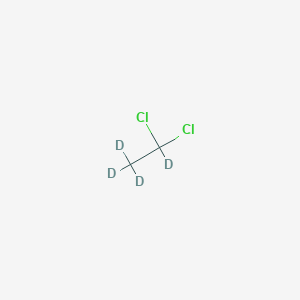

1,1-Dichloro-1,2,2,2-tetradeuterioethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 1,1-Dichloro-1,2,2,2-tetradeuterioethane often involves the reaction of halogenated precursors with deuterium-labeled reagents. Although specific studies on 1,1-Dichloro-1,2,2,2-tetradeuterioethane were not found, research on related compounds provides insight into potential synthetic routes. For instance, the synthesis of tetraethyl derivatives through reactions involving dichloro and dimethyl compounds suggests a pathway for incorporating deuterium atoms into similar molecules (Leitch & Morse, 1952).

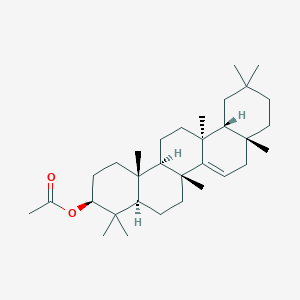

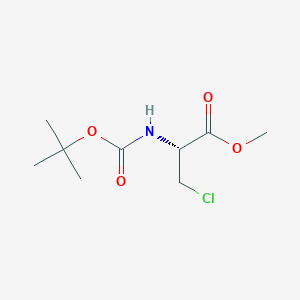

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,1-Dichloro-1,2,2,2-tetradeuterioethane can be determined through techniques such as gas-phase electron diffraction and X-ray crystallography. For example, studies on 1,1,1,2-tetrafluoroethane provide detailed geometric parameters, suggesting that similar methods could elucidate the structure of 1,1-Dichloro-1,2,2,2-tetradeuterioethane (Al-Ajdah, Beagley, & Jones, 1980).

Chemical Reactions and Properties

The reactivity of 1,1-Dichloro-1,2,2,2-tetradeuterioethane with other compounds can be inferred from research on similar molecules. For instance, the reactivity of disilanes with ethanol and oxygen suggests that 1,1-Dichloro-1,2,2,2-tetradeuterioethane may undergo similar transformations, such as bond cleavage or oxygen insertion reactions (de Rege et al., 1999).

Physical Properties Analysis

The physical properties of halogenated compounds, including boiling points, melting points, and solubilities, can significantly vary with structural changes. Studies on the physical properties of related chloro and fluoro compounds provide a comparative basis for understanding the likely properties of 1,1-Dichloro-1,2,2,2-tetradeuterioethane. For example, the investigation of binary mixtures' viscosities offers insights into the solvent interactions and molecular dynamics that could be applicable to 1,1-Dichloro-1,2,2,2-tetradeuterioethane (Bhatia, Bhatia, & Dubey, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, can be explored through studies on similar compounds. For instance, the stability of tetraethoxy derivatives in different media hints at the chemical resilience of 1,1-Dichloro-1,2,2,2-tetradeuterioethane under analogous conditions (Sydnes et al., 2007).

科学的研究の応用

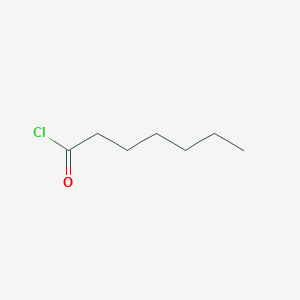

Synthesis and Chemistry

1,1-Dichloro-1,2,2,2-tetradeuterioethane is involved in various chemical synthesis processes. For instance, it has been used in the reaction of dichloromethane with lithium powder and a carbonyl compound in THF at −40°C, yielding corresponding 1,3-diols. This process has been applied to other gem-dichlorinated materials such as 7,7-dichloro[4.1.0]heptane and 1,1-dichlorotetramethylcyclopropane, showcasing its versatility in organic synthesis (Guijarro & Yus, 1996).

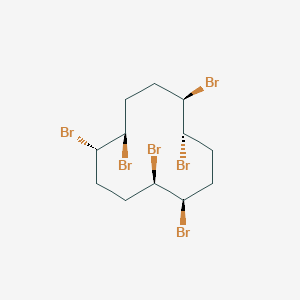

Analytical Techniques

In the field of analytical chemistry, 1,1-Dichloro-1,2,2,2-tetradeuterioethane plays a role in comprehensive two-dimensional GC (GC × GC) qMS analysis. This technique has been used for separating and identifying various chlorinated compounds, demonstrating the compound's utility in advanced chromatographic analysis (Łukaszewicz et al., 2007).

Molecular Structure Studies

Studies on the stereochemical structure and magnetoelectric characteristics of similar compounds, such as 1,1-diphenyl-1,2-dihalogenoethanes, shed light on the molecular structure and behavior of 1,1-Dichloro-1,2,2,2-tetradeuterioethane. These studies have revealed details about the arrangement of atoms and bonds in such molecules, contributing to our understanding of molecular dynamics and properties (Vul'fson et al., 1987).

Environmental and Industrial Applications

The kinetics of reactions involving halogenated hydrocarbons like 1,1-Dichloro-1,2,2,2-tetradeuterioethane have significant implications in environmental and industrial contexts. For example, the catalytic fluorination and chlorination of similar compounds have been examined to define the mechanisms of these reactions, which are important in understanding and controlling industrial processes and environmental impacts (Coulson, 1993).

Safety And Hazards

特性

IUPAC Name |

1,1-dichloro-1,2,2,2-tetradeuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-1,2,2,2-tetradeuterioethane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)